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Compound of Interest

Compound Name: Red 15

Cat. No.: B1170414

Disclaimer: The term "Red 15 artifacts" does not correspond to a widely recognized artifact in
the scientific imaging community. This guide addresses the common issue of red
autofluorescence, which is a frequent source of artifacts in the red spectrum of imaging data.

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to help researchers, scientists, and drug development professionals identify,
manage, and remove red autofluorescence artifacts from their imaging data.

Troubleshooting Guide

This guide provides solutions to common problems encountered with red autofluorescence.
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Problem

Potential Cause

Recommended Solution

High background fluorescence
in the red channel of unstained

control samples.

Fixation-Induced
Autofluorescence: Aldehyde
fixatives (e.g., formaldehyde,
glutaraldehyde) can react with
proteins to create fluorescent
products that emit in the red
spectrum.[1][2][3] Heat and
dehydration during sample
processing can exacerbate this
effect.[1][2][4]

1. Optimize Fixation: Use the
lowest possible concentration
of fixative and the shortest
fixation time necessary for your
tissue type.[1][4] Consider
using non-aldehyde fixatives
like chilled methanol or
ethanol.[1][3] 2. Chemical
Quenching: Treat samples with
Sodium Borohydride (NaBHa4)
to reduce aldehyde-induced
fluorescence.[1][3][5] 3.
Temperature Control: Perform
dehydration, staining, and
clearing steps at room
temperature to minimize heat-

induced autofluorescence.[2]

[4]16]

Granular, punctate red signals
in various cell types, especially

in aged tissue.

Lipofuscin: These are
autofluorescent granules of
oxidized proteins and lipids
that accumulate in cells with
age and are a major source of
broad-spectrum

autofluorescence.[4][5][7]

1. Staining with Sudan Black B
(SBB): SBB is a lipophilic dye
that can effectively quench
lipofuscin autofluorescence.[7]
[8][9] However, it can introduce
its own background in the far-
red spectrum.[7] 2.
Commercial Reagents: Use
commercially available
reagents like TrueBlack®
which are designed to quench
lipofuscin with less background
fluorescence than SBB.[7][9]
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High background in
vascularized or blood-rich

tissues.

Red Blood Cells (Heme): The
heme group in red blood cells
is a significant source of

autofluorescence.[4][10]

1. Perfusion: Perfuse tissues
with PBS before fixation to
remove red blood cells.[1][4]
[10] 2. Lysis: For blood
samples, lyse red blood cells

before staining.[10]

Diffuse red background in

connective tissues.

Extracellular Matrix
Components: Proteins like
collagen and elastin can
contribute to autofluorescence,
although their primary
emission is often in the blue
and green regions, they can
have broad emission spectra
that extend into the red.[4][5]
[10]

1. Fluorophore Selection: Use
fluorophores that emit in the
far-red or near-infrared
spectrum (e.g., those with
emission >650 nm) where
autofluorescence is typically
lower.[1][7] 2. Spectral
Unmixing: If your imaging
system has this capability, you
can spectrally separate the
autofluorescence from your
specific signal.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it often red?

Al: Autofluorescence is the natural fluorescence emitted by biological structures when they

absorb light.[3] Many endogenous molecules, such as those in mitochondria, lysosomes, and

red blood cells, as well as structural proteins like collagen, can fluoresce.[4][10] The fixation

process, particularly with aldehydes, can create fluorescent artifacts that have a broad

emission spectrum, often appearing prominently in the red channel.[1][2] Heat and dehydration

during sample preparation can also significantly increase autofluorescence in the red spectrum

(530-600 nm).[2][4][6]

Q2: How can | be sure that the red signal I'm seeing is autofluorescence?

A2: The best way to identify autofluorescence is to prepare an unstained control sample that

goes through all the same processing steps (fixation, permeabilization, etc.) as your

experimental samples but without the addition of any fluorescent labels.[3][10][14] Any signal

© 2025 BenchChem. All rights reserved. 3/11

Tech Support


https://visikol.com/blog/2018/11/29/causes-for-autofluorescence-and-techniques-to-address-it-for-fluorescent-tissue-imaging/
https://www.southernbiotech.com/how-to-reduce-autofluorescence/
https://www.ptglab.com/news/blog/how-to-reduce-autofluorescence/
https://visikol.com/blog/2018/11/29/causes-for-autofluorescence-and-techniques-to-address-it-for-fluorescent-tissue-imaging/
https://www.southernbiotech.com/how-to-reduce-autofluorescence/
https://www.southernbiotech.com/how-to-reduce-autofluorescence/
https://visikol.com/blog/2018/11/29/causes-for-autofluorescence-and-techniques-to-address-it-for-fluorescent-tissue-imaging/
https://docs.research.missouri.edu/alm/autofluorescence.pdf
https://www.southernbiotech.com/how-to-reduce-autofluorescence/
https://www.ptglab.com/news/blog/how-to-reduce-autofluorescence/
https://biotium.com/tech-tips-protocols/tech-tip-battling-tissue-autofluorescence/
https://resources.revvity.com/pdfs/wht-why-spectral-unmixing-In-Vivo-Imaging.pdf
https://www.spiedigitallibrary.org/conference-proceedings-of-spie/12371/123710B/Spectral-unmixing-for-multispectral-fluorescence-imaging-using-prior-knowledge-of/10.1117/12.2656012.short
https://www.bio-rad.com/sites/default/files/2025-03/Bulletin_3745.pdf
https://fluorofinder.com/autofluorescence/
https://visikol.com/blog/2018/11/29/causes-for-autofluorescence-and-techniques-to-address-it-for-fluorescent-tissue-imaging/
https://www.southernbiotech.com/how-to-reduce-autofluorescence/
https://www.ptglab.com/news/blog/how-to-reduce-autofluorescence/
https://visikol.com/blog/2022/07/21/causes-of-autofluorescence/
https://visikol.com/blog/2022/07/21/causes-of-autofluorescence/
https://visikol.com/blog/2018/11/29/causes-for-autofluorescence-and-techniques-to-address-it-for-fluorescent-tissue-imaging/
https://visikol.com/blog/2022/03/22/more-autofluorescence-troubleshooting-for-tissue-imaging/
https://fluorofinder.com/autofluorescence/
https://www.southernbiotech.com/how-to-reduce-autofluorescence/
https://biotium.com/tech-tips-protocols/troubleshooting-tips-for-fluorescence-staining/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

you detect in this control is likely due to autofluorescence. Autofluorescence often has a very
broad emission spectrum, meaning it will appear in multiple filter channels.

Q3: Will switching to a far-red fluorophore completely solve my autofluorescence problem?

A3: While autofluorescence is generally lower in the far-red and near-infrared regions of the
spectrum, it may not be completely eliminated.[1][7] Highly autofluorescent components like
lipofuscin and red blood cells can still produce a signal in these longer wavelengths.[7]
However, using far-red fluorophores can significantly improve your signal-to-noise ratio.[1]

Q4: What is spectral unmixing and how can it help with red autofluorescence?

A4: Spectral unmixing is a computational technique that can separate the emission spectra of
multiple fluorophores, including the broad spectrum of autofluorescence.[11][12][15] By
imaging your sample across a range of wavelengths, you can create a spectral "signature" for
the autofluorescence (from your unstained control) and then computationally subtract it from
your stained samples.[13][16] This can be a very powerful tool for improving signal-to-noise
and enabling better quantification.[11]

Q5: Are there any drawbacks to using chemical quenchers like Sudan Black B?

A5: While effective, chemical quenchers can have some drawbacks. Sudan Black B, for
example, can introduce its own background fluorescence in the red and far-red channels.[7] It's
also important to note that some quenching agents may reduce the intensity of your specific
fluorescent signal.[17] Therefore, it's crucial to test these reagents on your specific tissue and
with your specific antibodies to ensure they are not negatively impacting your results.

Quantitative Data on Autofluorescence Reduction
Methods
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. Reported Reduction
Method Target Artifact o Reference
Efficiency

) ) 65-95% reduction in
Lipofuscin, General )
Sudan Black B autofluorescence in [8]
Autofluorescence o
pancreatic tissue.[8]

Effective at reducing
glutaraldehyde-
induced
] ) ) autofluorescence, but
Sodium Borohydride Aldehyde-induced )
can increase red [7]
(NaBHa4) Autofluorescence
blood cell
autofluorescence in
formaldehyde-fixed

tissue.[7]

Effectively masks
lipofuscin with minimal
] ) background
TrueBlack® Lipofuscin ) [7]
fluorescence in the
red and far-red

channels.[7]

Significantly improves
signal-to-noise ratio,

enabling detection of

o All sources of ]
Spectral Unmixing signals that would [11]
Autofluorescence )
otherwise be
obscured by

autofluorescence.[11]

Experimental Protocols & Workflows
Protocol 1: Sudan Black B (SBB) Staining for Lipofuscin
Quenching

This protocol is adapted for use on fixed tissue sections.
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Materials:

e Sudan Black B powder

e 70% Ethanol

o Phosphate Buffered Saline (PBS)
Procedure:

e Prepare SBB Solution: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70%
ethanol.[9][18] Stir overnight in the dark and filter before use.[9]

o Rehydrate Sections: If using paraffin-embedded sections, deparaffinize and rehydrate to
water.

¢ Rinse: Rinse sections in PBS.

¢ |ncubate with SBB: Incubate the sections with the SBB solution for 10-20 minutes at room

temperature.[9][17]

o Wash: Wash the sections thoroughly with 70% ethanol to remove excess SBB, followed by

several rinses in PBS.

e Proceed with Immunostaining: Continue with your standard immunofluorescence staining
protocol.
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Caption: Workflow for Sudan Black B treatment to reduce autofluorescence.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1170414?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Protocol 2: Sodium Borohydride (NaBH4) Treatment for
Aldehyde-Induced Autofluorescence

This protocol is for reducing autofluorescence caused by aldehyde fixation.
Materials:

e Sodium Borohydride (NaBHa)

e Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

Procedure:

Prepare NaBHa4 Solution: Freshly prepare a 1% solution of NaBHa4 in PBS or TBS.[19][20]
The solution will bubble.[5][19]

o Apply to Sections: Apply the freshly prepared NaBHa4 solution to your fixed and rinsed tissue
sections.

e Incubate: Incubate for 10 minutes at room temperature.[19] For some tissues, multiple
incubations (e.g., 3 times for 10 minutes each) may be necessary.[5]

e Wash: Rinse the sections extensively with PBS or TBS (at least 3 changes) to remove all
traces of sodium borohydride.[5]

e Proceed with Staining: Continue with your blocking and antibody incubation steps.
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Caption: Workflow for Sodium Borohydride treatment to reduce autofluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1170414?utm_src=pdf-body-img
https://www.benchchem.com/product/b1170414?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

References

e 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
o 2. Causes of Autofluorescence [visikol.com]
o 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]

» 4. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for
Fluorescent Tissue Imaging | Visikol [visikol.com]

e 5. docs.research.missouri.edu [docs.research.missouri.edu]
e 6. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
e 7. biotium.com [biotium.com]

» 8. What to do with high autofluorescence background in pancreatic tissues - an efficient
Sudan black B quenching method for specific immunofluorescence labelling - PubMed
[pubmed.ncbi.nim.nih.gov]

e 9. Autofluorescence Quenching | Visikol [visikol.com]
e 10. southernbiotech.com [southernbiotech.com]

e 11. resources.revvity.com [resources.revvity.com]

o 12. spiedigitallibrary.org [spiedigitallibrary.org]

e 13. bio-rad.com [bio-rad.com]

e 14. biotium.com [biotium.com]

e 15. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated
micrographs - PMC [pmc.ncbi.nlm.nih.gov]

e 16. beckman.com [beckman.com]

e 17. Sudan Black B Pretreatment to Suppress Autofluorescence in Silk Fibroin Scaffolds -
PMC [pmc.ncbi.nim.nih.gov]

o 18. researchgate.net [researchgate.net]
e 19. cambridge.org [cambridge.org]

e 20. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular
Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology
[turkjpath.org]

 To cite this document: BenchChem. [Technical Support Center: Managing Red
Autofluorescence Artifacts in Imaging Data]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.ptglab.com/news/blog/how-to-reduce-autofluorescence/
https://visikol.com/blog/2022/07/21/causes-of-autofluorescence/
https://fluorofinder.com/autofluorescence/
https://visikol.com/blog/2018/11/29/causes-for-autofluorescence-and-techniques-to-address-it-for-fluorescent-tissue-imaging/
https://visikol.com/blog/2018/11/29/causes-for-autofluorescence-and-techniques-to-address-it-for-fluorescent-tissue-imaging/
https://docs.research.missouri.edu/alm/autofluorescence.pdf
https://visikol.com/blog/2022/03/22/more-autofluorescence-troubleshooting-for-tissue-imaging/
https://biotium.com/tech-tips-protocols/tech-tip-battling-tissue-autofluorescence/
https://pubmed.ncbi.nlm.nih.gov/26802460/
https://pubmed.ncbi.nlm.nih.gov/26802460/
https://pubmed.ncbi.nlm.nih.gov/26802460/
https://visikol.com/blog/2021/09/08/autofluorescence-quenching/
https://www.southernbiotech.com/how-to-reduce-autofluorescence/
https://resources.revvity.com/pdfs/wht-why-spectral-unmixing-In-Vivo-Imaging.pdf
https://www.spiedigitallibrary.org/conference-proceedings-of-spie/12371/123710B/Spectral-unmixing-for-multispectral-fluorescence-imaging-using-prior-knowledge-of/10.1117/12.2656012.short
https://www.bio-rad.com/sites/default/files/2025-03/Bulletin_3745.pdf
https://biotium.com/tech-tips-protocols/troubleshooting-tips-for-fluorescence-staining/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7523684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7523684/
https://www.beckman.com/resources/reading-material/application-notes/overcoming-autofluorescence-in-spectral-flow-cytometry-analysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12356128/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12356128/
https://www.researchgate.net/publication/44677511_Sudan_Black_B_treatment_reduces_autofluorescence_and_improves_resolution_of_in_situ_hybridization_specific_fluorescent_signals_of_brain_sections
https://www.cambridge.org/core/services/aop-cambridge-core/content/view/49512D437445FBE154C4C202F2A0925A/S1551929500059101a.pdf/using-borohydride-to-quench-autofluorescence-of-glutaraldehyde.pdf
https://turkjpath.org/text.php?id=1843
https://turkjpath.org/text.php?id=1843
https://turkjpath.org/text.php?id=1843
https://www.benchchem.com/product/b1170414#removing-red-15-artifacts-from-imaging-data
https://www.benchchem.com/product/b1170414#removing-red-15-artifacts-from-imaging-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

[https://www.benchchem.com/product/b1170414#removing-red-15-artifacts-from-imaging-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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